4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine
CAS No.: 2548987-99-9
Cat. No.: VC11850332
Molecular Formula: C20H27N7O
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548987-99-9 |
|---|---|
| Molecular Formula | C20H27N7O |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 4-[4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
| Standard InChI | InChI=1S/C20H27N7O/c1-15-13-18(24-20(23-15)27-9-11-28-12-10-27)25-5-7-26(8-6-25)19-16-3-2-4-17(16)21-14-22-19/h13-14H,2-12H2,1H3 |
| Standard InChI Key | XXCYJTROBLWFKO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
The compound features three distinct heterocyclic motifs:
-
A cyclopenta[d]pyrimidine core, a fused bicyclic system comprising a five-membered cyclopentane ring and a six-membered pyrimidine ring .
-
A piperazine linker at position 4 of the pyrimidine core, providing conformational flexibility and hydrogen-bonding capacity .
-
A 6-methylpyrimidin-2-yl group and morpholine moiety at the distal end, contributing to solubility and target engagement.
The IUPAC name is 4-[4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine, with molecular formula C₂₀H₂₇N₇O and molecular weight 381.5 g/mol. Key descriptors include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5 | |
| InChIKey | XXCYJTROBLWFKO-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 82.8 Ų |
Stereochemical Considerations
While no explicit stereochemical data exists for this compound, analogous cyclopenta[d]pyrimidine derivatives (e.g., Ipatasertib) demonstrate chirality at the cyclopentane ring junction . Computational modeling suggests the morpholine and piperazine groups adopt equatorial conformations to minimize steric strain .
Synthetic Routes and Optimization
Process Challenges
-
Regioselectivity: Competing reactions at pyrimidine N1 vs. N3 positions require careful control of temperature (60–80°C) and base (K₂CO₃) .
-
Solubility: Low aqueous solubility of intermediates necessitates polar aprotic solvents (DMF, DMSO) .
-
Yield Optimization: Patent data indicate 45–68% yields for final steps, with HPLC purity >95% .
Hypothesized Biological Activity
| Analog | Target IC₅₀ (nM) | Selectivity vs. PKA |
|---|---|---|
| CCT128930 | PKBβ: 2.8 | 28-fold |
| Ipatasertib | Akt: 5.1 | 150-fold |
| This compound | Predicted: <10 | Theoretical |
Cellular Effects
While direct data are lacking, related compounds suppress proliferation in vascular smooth muscle cells (IC₅₀: 0.5–5 μM) and tumor xenografts . The morpholine group may enhance blood-brain barrier permeability, suggesting potential CNS applications .
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume